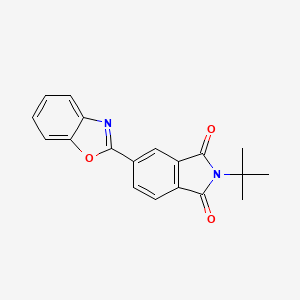![molecular formula C12H8N2O3 B5795550 [(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile is a chemical compound with a complex structure that has been of great interest to scientists due to its potential applications in scientific research. This compound is also known as MMDA-2, and it belongs to the family of phenethylamines. MMDA-2 is a potent psychedelic drug that has been used in research studies to investigate its mechanism of action and physiological effects.
作用机制
The mechanism of action of MMDA-2 is complex and not fully understood. However, studies have shown that MMDA-2 activates serotonin receptors in the brain, specifically the 5-HT2A receptor. This activation leads to changes in brain function and altered states of consciousness. MMDA-2 has also been shown to increase the release of dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MMDA-2 has been shown to have a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration. MMDA-2 also alters brain function, leading to altered states of consciousness, changes in perception, and altered emotional states. These effects are believed to be mediated by the activation of serotonin and dopamine receptors in the brain.
实验室实验的优点和局限性
MMDA-2 has several advantages and limitations for lab experiments. One advantage is its potency, which allows for smaller doses to be used in experiments. MMDA-2 is also relatively stable, which makes it easier to handle and store. However, one limitation is its psychoactive effects, which can make it difficult to conduct experiments that require participants to remain alert and focused. Another limitation is the complexity of its synthesis, which requires expertise in organic chemistry.
未来方向
There are several future directions for research on MMDA-2. One direction is the investigation of its potential applications in the treatment of mental health disorders such as depression and anxiety. Another direction is the investigation of its mechanism of action and its interactions with other neurotransmitters in the brain. Additionally, research could focus on developing new synthesis methods for MMDA-2 that are more efficient and cost-effective. Finally, further research could explore the potential applications of MMDA-2 in other fields such as neuroscience and pharmacology.
合成方法
The synthesis of [(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile is a complex process that involves several steps. The synthesis starts with the reaction of 3,4-methylenedioxyphenylacetone with malononitrile in the presence of a catalyst such as sodium ethoxide. The resulting product is then subjected to a series of reactions that lead to the formation of MMDA-2. The synthesis of MMDA-2 is a challenging process that requires expertise in organic chemistry.
科学研究应用
MMDA-2 has been used in scientific research to investigate its potential applications in various fields. One of the main areas of research has been the investigation of its mechanism of action. MMDA-2 is a potent psychedelic drug that has been shown to activate serotonin receptors in the brain. This activation leads to changes in brain function and altered states of consciousness. MMDA-2 has also been studied for its potential applications in the treatment of mental health disorders such as depression and anxiety.
属性
IUPAC Name |
2-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-15-10-3-8(2-9(5-13)6-14)4-11-12(10)17-7-16-11/h2-4H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSIGYGWOOWKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)
![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)

![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)



![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)
![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)